N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide
Description
Introduction and Research Context
Historical Development of Thienopyrazole Derivatives
Thienopyrazoles, hybrid heterocycles merging thiophene and pyrazole rings, first gained attention in the 1970s for their diverse pharmacological profiles. Early work focused on thieno[2,3-c]pyrazoles, such as the antitumor agent Tpz-1, which demonstrated low micromolar cytotoxicity across 17 cancer cell lines via kinase modulation and microtubule disruption. Parallel efforts identified thieno[3,4-c]pyrazoles, exemplified by 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, which showed anti-inflammatory and platelet antiaggregating activities comparable to acetylsalicylic acid.
A pivotal advancement emerged in the 2000s with the synthesis of bifunctional thieno[2,3-c]pyrazoles bearing carboxamide and carbonitrile groups, enhancing both solubility and target affinity. These innovations laid the groundwork for sulfone-containing derivatives like the subject compound, where the 5,5-dioxido moiety improves metabolic stability and pharmacokinetics.
Table 1: Key Milestones in Thienopyrazole Research
Significance of Thieno[3,4-c]Pyrazole Scaffold in Medicinal Chemistry
The thieno[3,4-c]pyrazole scaffold offers distinct advantages over its isomers:
- Electron-Withdrawing Effects : The fused thiophene sulfur at position 3 enhances aromatic stability, facilitating interactions with hydrophobic kinase domains.
- Synthetic Flexibility : Position 3 substitutions (e.g., tert-butyl groups) improve steric hindrance, reducing off-target binding.
- Sulfone Integration : The 5,5-dioxido group in modern derivatives like the subject compound increases water solubility and oxidative resistance, addressing historical limitations of thienopyrazoles.
Notably, the scaffold’s planar structure enables intercalation with DNA and inhibition of topoisomerases, as observed in analogues like EVT-2997360.
Current Research Landscape and Objectives
Recent studies prioritize three objectives:
- Kinase Selectivity : Optimizing substituents to target specific kinases (e.g., Fgr, Hck) overexpressed in cancers.
- Toxicity Mitigation : Incorporating fluorophenoxy groups to enhance cancer cell selectivity, as seen in the subject compound’s 2-fluorophenoxy acetamide chain.
- Synthetic Efficiency : Streamlining multi-step routes, such as the Thorpe-Ziegler cyclization used for thieno[2,3-c]pyrazoles, for scaled production.
Table 2: Structural Features and Hypothesized Roles in the Subject Compound
| Feature | Role |
|---|---|
| tert-Butyl Group | Enhances metabolic stability by sterically shielding the pyrazole ring |
| 5,5-Dioxido Moiety | Improves solubility and electron-deficient character for kinase binding |
| 2-Fluorophenoxy Acetamide | Augments π-π stacking with aromatic residues in target proteins |
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-17(2,3)21-16(11-9-26(23,24)10-13(11)20-21)19-15(22)8-25-14-7-5-4-6-12(14)18/h4-7H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVJQNIPXQIGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound may contribute to its interaction with various biological targets, leading to diverse therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 368.43 g/mol
Structural Features
The compound features:
- A thieno[3,4-c]pyrazole ring system.
- A tert-butyl group , enhancing lipophilicity.
- A dioxido functional group, which may influence reactivity and stability.
- An acetic acid moiety linked to a fluorophenoxy group , potentially affecting biological interactions.
Anticancer Properties
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of fluorine in the structure may enhance the binding affinity to cancer-related targets.
Case Study: Anticancer Screening
A study conducted on a library of thieno[3,4-c]pyrazole derivatives revealed that certain compounds exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the modulation of specific signaling pathways involved in tumor growth and metastasis .
Antioxidant Activity
Similar compounds have demonstrated antioxidant properties, protecting cells from oxidative stress. In a study involving Nile fish exposed to toxic agents, thieno[2,3-c]pyrazole derivatives were shown to mitigate erythrocyte damage caused by oxidative stress, suggesting potential applications in environmental toxicology .
Enzyme Interaction
The compound is hypothesized to interact with various enzymes and receptors:
- G Protein-Coupled Receptors (GPCRs) : Potential modulation of GPCR activity could lead to various physiological effects.
- Kinases : Inhibition of specific kinases involved in cancer signaling pathways is a promising area for further exploration.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazole | Hydroxyl group instead of dioxido | Potentially different anticancer activity |
| 2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamide | Lacks tert-butyl group | Anticancer properties |
| N-(2-methyl)-5-methylthieno[3,4-c]pyrazole | Methyl groups instead of tert-butyl | Variations in lipophilicity and activity |
Proposed Mechanisms
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell survival and proliferation.
- Antioxidant Defense : By scavenging free radicals, it protects cellular components from oxidative damage.
Experimental Studies
In vitro studies have demonstrated that this compound significantly reduces cell viability in several cancer cell lines. The results suggest a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications.
Future Directions
Further research is warranted to elucidate the precise molecular mechanisms underlying its biological activities. This includes:
- Detailed pharmacokinetic studies.
- Exploration of its effects on various cancer types.
- Investigation into combination therapies with existing anticancer agents.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Potential: Fluorinated acetamides like flumetsulam exhibit herbicidal activity via acetolactate synthase (ALS) inhibition . The target compound’s sulfone group may mimic sulfonylurea herbicides, suggesting a similar mechanism.
- Structure-Activity Relationship (SAR): The 2-fluorophenoxy moiety’s ortho-fluorine could enhance binding to hydrophobic enzyme pockets, while the tert-butyl group may reduce off-target interactions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the thieno[3,4-c]pyrazole core. For example:
Core Formation : Cyclization of substituted thiophene derivatives with hydrazines under reflux conditions to form the pyrazole ring, as seen in analogous pyrazolo[4,3-c][1,2]benzothiazine syntheses .
Sulfone Introduction : Oxidation of sulfur in the thieno ring to the sulfone (5,5-dioxido) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Acetamide Coupling : Reacting the tert-butyl-substituted intermediate with 2-(2-fluorophenoxy)acetic acid derivatives via coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base .
Validation : Intermediates are monitored by TLC for reaction completion , followed by purification via recrystallization (e.g., pet-ether) or silica gel chromatography . Final structural confirmation uses H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves 3D geometry, with refinement parameters (e.g., R factor < 0.05) confirming bond lengths and angles. For example, analogous pyrazolo[4,3-c]benzothiazines show mean C–C bond lengths of 1.50 Å .
Advanced: How can researchers optimize synthetic yield while minimizing side reactions like isomerization or sulfone overoxidation?
Answer:
- Reaction Conditions :
- Temperature Control : Lower temperatures (0–5°C) during sulfone oxidation prevent overoxidation .
- Catalyst Screening : Use of chiral catalysts (e.g., Chiralpak® OD columns) for enantioselective coupling to avoid isomer byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance coupling efficiency over dichloromethane .
- Purification : Flash chromatography with gradient elution (e.g., ethyl acetate/hexane from 30:70 to 70:30) separates isomers .
- Analytical Monitoring : Real-time HPLC tracking of reaction progress reduces side-product formation .
Advanced: What strategies resolve contradictory biological activity data across assay systems (e.g., in vitro vs. in vivo)?
Answer:
Purity Verification : Ensure compound purity (>95%) via HPLC and elemental analysis to exclude impurities as confounding factors .
Isomer Differentiation : Separate enantiomers using chiral columns (e.g., Chiralpak® OD with 20% MeOH-DMEA) to assess individual bioactivity .
Assay Replication : Use randomized block designs with split-split plots to account for variables like cell line variability or dosage timing .
Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify rapid degradation in vivo that may explain discrepancies .
Advanced: How is the environmental fate of this compound assessed, and what methodologies quantify its ecological risk?
Answer:
Per the INCHEMBIOL framework :
Physicochemical Properties :
- LogP : Determined via shake-flask method to predict bioaccumulation.
- Hydrolysis Rate : Measured at varying pH (e.g., pH 5–9) to assess stability.
Environmental Partitioning :
- Soil/Water Distribution : Batch equilibrium studies quantify adsorption coefficients (K).
Biotic Impact :
- Acute Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna assays (OECD 202).
- Long-Term Effects : Mesocosm studies simulate ecosystem-level impacts over 6–12 months .
Advanced: How can researchers integrate theoretical frameworks (e.g., QSAR) into mechanistic studies of this compound?
Answer:
- QSAR Modeling :
- Mechanistic Validation :
Advanced: What experimental designs address batch-to-batch variability in large-scale synthesis?
Answer:
- DoE (Design of Experiments) :
- Process Analytical Technology (PAT) :
- Scale-Up Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
